Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate
Description
Contextualization within Emerging Benzo[d]oxazole Chemical Space
The benzo[d]oxazole core, a heterocyclic molecule featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a privileged scaffold in medicinal chemistry and materials science. nih.govwisdomlib.org These derivatives are noted for their extensive biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.orgnih.gov The structural rigidity and electron-rich nature of the benzoxazole (B165842) system allow it to serve as a versatile building block for the synthesis of complex molecular architectures. nih.gov Marketed drugs such as the nonsteroidal anti-inflammatory agent flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone (B1668890) contain the benzoxazole moiety, highlighting its therapeutic relevance. nih.gov Researchers continue to explore this chemical space, synthesizing novel derivatives and evaluating their potential in drug development and as functional materials. nih.govwisdomlib.org
Significance of Substituted Aminobenzoate Scaffolds in Contemporary Chemical Biology Research
Substituted aminobenzoates are fundamental building blocks in the biosynthesis of numerous natural products and in the synthetic design of new therapeutic agents. nih.govresearchgate.net The three regioisomers—ortho-, meta-, and para-aminobenzoate—serve as precursors to a wide array of complex molecules. nih.govresearchgate.net Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is a particularly important scaffold. nih.gov Its bifunctional nature, possessing both an amino group and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable starting material for creating libraries of compounds with potential drug-like properties. nih.govspringernature.com In nature, PABA is a crucial component in the biosynthesis of folate (vitamin B9). nih.gov In chemical biology, this scaffold is incorporated into molecules designed to target a range of biological processes, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govacs.org
Rationale for Dedicated Academic Investigation of Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate
The chemical structure of this compound is a hybrid that covalently links the benzo[d]oxazole system with a substituted para-aminobenzoate scaffold. This unique combination provides a strong rationale for its dedicated academic investigation. The compound merges the established pharmacological potential of the benzoxazole ring with the versatile and biologically relevant aminobenzoate framework.
The rationale is supported by several key points:
Synergistic Potential: The fusion of these two scaffolds could lead to novel or enhanced biological activities not present in the individual components.
Modulation of Properties: The ethyl ester group on the aminobenzoate portion can influence the molecule's solubility, cell permeability, and metabolic stability, while the benzoxazole moiety can be tailored to interact with specific biological targets.
Novel Chemical Space: As a distinct molecular entity, it expands the known chemical space, offering a new template for drug discovery and development programs, particularly in areas where benzoxazoles and aminobenzoates have already shown promise, such as oncology and infectious diseases. nih.govnih.gov
Current Gaps in Fundamental Mechanistic and Synthetic Understanding of Related Chemical Entities
While synthetic routes to various benzoxazole and aminobenzoate derivatives are well-established, significant gaps remain in the understanding of their combined structures. For this compound specifically, detailed mechanistic studies of its formation are not widely available in the current literature. The reaction between a 2-substituted benzoxazole and ethyl 4-aminobenzoate (B8803810) likely proceeds via nucleophilic substitution, but the precise kinetics, transition states, and the influence of catalysts are not fully elucidated.
Furthermore, a comprehensive exploration of the structure-activity relationships (SAR) for this class of compounds is lacking. Understanding how modifications to either the benzoxazole core or the aminobenzoate tail affect biological activity requires systematic synthesis and screening, which represents a clear area for future research. The development of more efficient, high-yield, and environmentally benign synthetic methods for this and related compounds is also an ongoing challenge. google.com
Scope and Objectives of This Comprehensive Academic Research Outline
The primary objective of this research outline is to establish a foundational understanding of this compound as a compound of significant scientific interest. The scope is strictly limited to its chemical context, synthesis, and the academic rationale for its study. This article aims to:
Situate the compound within the broader chemical spaces of its constituent scaffolds.
Highlight the potential that arises from the combination of the benzo[d]oxazole and aminobenzoate moieties.
Identify the current deficiencies in scientific knowledge regarding its synthesis and mechanistic properties.
Provide a structured basis for future academic research into this promising molecule and its derivatives.
Research Data Tables
Table 1: Characteristics of Core Scaffolds
| Scaffold | Key Features | Examples of Biological/Chemical Significance |
| Benzo[d]oxazole | Fused aromatic heterocyclic system. wisdomlib.org | Anticancer, antimicrobial, anti-inflammatory activities; core of drugs like flunoxaprofen. nih.govnih.gov |
| Aminobenzoate | Aromatic ring with amino and carboxyl functional groups. nih.gov | Building block for natural products; precursor to folate; used in sunscreens and pharmaceuticals. nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-20-15(19)11-7-9-12(10-8-11)17-16-18-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXLGYZLPXGQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297260 | |
| Record name | Ethyl 4-[(1,3-benzoxazol-2-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20852-34-0 | |
| Record name | NSC114995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-[(1,3-benzoxazol-2-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
The primary route for the synthesis of Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate involves a carbon-nitrogen (C-N) bond formation, typically through a cross-coupling reaction. The most common approach is the Buchwald-Hartwig amination, which couples an amine with an aryl halide. In this case, the reaction would involve 2-chlorobenzoxazole (B146293) and ethyl 4-aminobenzoate (B8803810).
Optimization of Reaction Conditions for Enhanced Yields and Purity Profiles
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors that influence the yield and purity of the final product include temperature, reaction time, and the stoichiometry of the reactants.
Studies on related Buchwald-Hartwig amination reactions have demonstrated that temperature plays a critical role. For instance, in the coupling of a substituted pyrimidine (B1678525) with a morpholine (B109124) derivative, a temperature of 80°C was found to be optimal for achieving excellent yields. researchgate.net Lowering the temperature can significantly decrease the reaction rate, while excessively high temperatures may lead to the formation of undesired byproducts.
The duration of the reaction is another crucial parameter. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum conversion. In a study on the synthesis of benzimidazole (B57391) derivatives, a reaction time of 16 hours was initially employed, which was later reduced to 8 hours with a notable conversion rate of 79%. researchgate.net
The molar ratio of the reactants, base, and catalyst is also a key consideration. A slight excess of the amine component, ethyl 4-aminobenzoate, may be used to ensure the complete consumption of the more valuable 2-chlorobenzoxazole. The choice and amount of base are also critical, with common bases for Buchwald-Hartwig reactions including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). orgsyn.org
Table 1: Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 80-120 °C | Influences reaction rate and byproduct formation. |
| Reaction Time | 8-24 hours | Determines the extent of reactant conversion. |
| Reactant Ratio | 1:1 to 1:1.5 (Aryl Halide:Amine) | Affects reaction completion and product purity. |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Essential for the catalytic cycle, choice affects yield. |
| Catalyst Loading | 0.5-5 mol% | Lower loading is desirable for cost and sustainability. |
Investigation of Catalyst Systems and Solvent Effects in C-N Coupling Reactions
The success of the Buchwald-Hartwig amination for synthesizing this compound hinges on the selection of an appropriate palladium catalyst and solvent. The catalyst system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand.
The choice of ligand is paramount and has been the subject of extensive research. Early generations of ligands, such as tri-ortho-tolylphosphine (P(o-tol)₃), were effective for some couplings but had limitations. wikipedia.org The development of bulky, electron-rich phosphine ligands, such as XPhos and RuPhos, has significantly expanded the scope and efficiency of the Buchwald-Hartwig reaction. researchgate.netnih.gov For instance, in the coupling of a protected benzimidazole, the use of a palladium catalyst with the XPhos ligand resulted in a 91% conversion, whereas other ligands like BINAP and DPEphos were ineffective. researchgate.net
Table 2: Common Catalyst Systems and Solvents for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Common Solvents |
| Pd(OAc)₂ | XPhos | Toluene, Dioxane |
| Pd₂(dba)₃ | RuPhos | Toluene, Dioxane |
| Pd(P(t-Bu)₃)₂ | - | Toluene, Dioxane |
Exploration of Green Chemistry Principles in Synthetic Route Development
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of benzoxazole (B165842) derivatives, several green chemistry approaches have been explored. These include the use of reusable catalysts, solvent-free reaction conditions, and the use of greener oxidants.
One approach involves the use of an iron-catalyzed oxidative cyclization for the synthesis of 2-aminobenzoxazoles, utilizing aqueous hydrogen peroxide as a green oxidant. rsc.org Another strategy employs a magnetically separable nanocatalyst, which allows for easy recovery and reuse, minimizing waste. ckthakurcollege.net The use of ionic liquids as recyclable catalysts has also been reported for the synthesis of 2-aminobenzoxazoles under mild, metal-free conditions. mdpi.com Furthermore, ultrasound irradiation has been utilized to accelerate reactions and enable solvent-free conditions for the synthesis of benzoxazole derivatives. nih.gov
For the synthesis of this compound, applying green chemistry principles could involve:
Catalyst Selection: Utilizing a highly active catalyst to reduce the required loading, or employing a reusable, heterogeneous catalyst.
Solvent Choice: Replacing traditional organic solvents with greener alternatives like water, ethanol, or even performing the reaction under solvent-free conditions.
Energy Efficiency: Employing microwave irradiation or ultrasound to reduce reaction times and energy consumption.
Design and Synthesis of Structural Analogues and Derivatives
The modular nature of the synthesis of this compound allows for the generation of a wide range of structural analogues and derivatives. This can be achieved by modifying either the benzoxazole or the aminobenzoate portion of the molecule.
Rational Design Principles for Modulating Benzo[d]oxazole and Aminobenzoate Substructures
The design of new analogues is often guided by the desire to modulate the physicochemical and biological properties of the parent compound. For the benzoxazole substructure, modifications can be introduced by starting with substituted 2-aminophenols. This allows for the incorporation of various functional groups, such as alkyl, alkoxy, or halogen groups, onto the benzene (B151609) ring of the benzoxazole moiety.
Similarly, the aminobenzoate portion can be altered. Instead of ethyl 4-aminobenzoate, other esters of 4-aminobenzoic acid can be used to change the ester group. Furthermore, the amino group can be positioned at the ortho or meta positions of the benzoate (B1203000) ring, leading to structural isomers with potentially different properties. The benzene ring of the aminobenzoate can also be substituted with various functional groups.
Diversification Strategies via Functional Group Interconversions and Late-Stage Functionalization
Once the core structure of this compound is assembled, further diversification can be achieved through functional group interconversions. For example, the ester group of the aminobenzoate can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of amides by coupling with different amines.
Late-stage functionalization is an increasingly important strategy in medicinal chemistry for the rapid generation of analogues. nih.gov For a molecule like this compound, this could involve the direct and selective introduction of new functional groups onto the aromatic rings of the molecule. For instance, directed C-H activation methods could be employed to introduce substituents at specific positions, offering a powerful tool for creating a diverse library of related compounds. A study on the late-stage amination of complex benzoic acid derivatives demonstrated the feasibility of such an approach. nih.gov
Stereoselective Synthesis of Chiral Analogues
A thorough search of scientific databases reveals no specific reports on the stereoselective synthesis of chiral analogues of this compound. The development of chiral derivatives would necessitate the introduction of a stereocenter, for instance, by using an enantiomerically pure substituted 2-aminophenol (B121084) or a chiral amine.
In broader contexts, stereoselective syntheses of other complex heterocyclic systems containing a benzoxazole moiety have been described. For example, the stereoselective formation of tetrahydro-6H-benzo[e] nih.govorganic-chemistry.orgoxazino[4,3-a] nih.govorganic-chemistry.orgdiazepine-6,12(11H)-diones has been achieved with full retention of configuration at a stereocenter. nih.gov Such strategies often employ chiral starting materials derived from amino acids. nih.gov Similarly, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized, where the chirality is on a side chain attached to the benzoxazole core. nih.gov
However, without experimental data for this compound, any proposed method for creating its chiral analogues would be purely speculative.
Mechanistic Studies of Synthetic Reactions
Specific mechanistic studies detailing the formation of this compound are not available in the current body of scientific literature. The elucidation of reaction pathways for related 2-aminobenzoxazole (B146116) syntheses can, however, provide a hypothetical framework.
For the general synthesis of 2-aminobenzoxazoles from 2-aminophenols and a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a plausible reaction pathway has been proposed. nih.govacs.org This mechanism is thought to initiate with the Lewis acid activation of the cyanating agent. nih.govacs.org This is followed by a nucleophilic attack from the amino group of the 2-aminophenol. Subsequent intramolecular cyclization via attack by the hydroxyl group and elimination of a sulfonamide residue would lead to the 2-aminobenzoxazole ring system. nih.govacs.org
Another potential pathway for forming N-substituted 2-aminobenzoxazoles is the Smiles rearrangement. nih.govacs.org This intramolecular nucleophilic aromatic substitution would involve the formation of a spiro intermediate. nih.govacs.org
It must be emphasized that these are generalized mechanisms for related compounds, and the specific transition states and intermediates for the synthesis of this compound have not been computationally or experimentally determined.
There are no published kinetic studies on the key synthetic steps for the formation of this compound. Such studies would require experimental monitoring of the reaction progress to determine reaction rates, rate constants, and the influence of reactant concentrations and temperature on the reaction speed. This data is crucial for optimizing reaction conditions and understanding the reaction mechanism, but is currently unavailable for this specific compound.
The application of in situ spectroscopic techniques, such as FT-IR, NMR, or Raman spectroscopy, to monitor the synthesis of this compound has not been documented. In situ spectroscopy is a powerful tool for tracking the real-time changes in the concentrations of reactants, intermediates, and products, providing valuable insights into the reaction mechanism and kinetics. spectroscopyonline.comyoutube.comnih.govuu.nl While these techniques are widely used in chemical research, their specific application to the synthesis of the title compound has not been reported.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, advanced multidimensional techniques are often required for a complete and definitive assignment of complex structures like Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate.
Multidimensional NMR for Complete Structural Assignment (e.g., COSY, HMQC, HMBC)
To resolve spectral overlap and definitively assign all proton and carbon signals in this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments correlate nuclear spins through bonds, providing connectivity information that is crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure. For this compound, COSY spectra would be expected to show correlations between adjacent aromatic protons on both the benzoxazole (B165842) and benzoate (B1203000) rings, as well as between the methylene (B1212753) and methyl protons of the ethyl ester group.
HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by its sensitivity-enhanced version, the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is critical for identifying and connecting molecular fragments, especially around quaternary carbons (like C=O, C-O, and the C=N of the benzoxazole ring) that are not observed in HMQC/HSQC spectra. For instance, a correlation between the NH proton and the carbons of the benzoxazole and benzoate rings would definitively establish the connectivity of these two major fragments.
A hypothetical set of key HMBC correlations for this compound is presented in the table below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals | Inferred Connectivity |
| NH | C=N (benzoxazole), C-4 (benzoate) | Confirms the linkage between the benzoxazole and benzoate moieties. |
| Aromatic Protons (benzoate) | Ester Carbonyl (C=O) | Establishes the position of the ethyl ester group on the benzoate ring. |
| Methylene Protons (-CH₂-) | Ester Carbonyl (C=O), Methyl Carbon (-CH₃) | Confirms the structure of the ethyl ester group. |
| Aromatic Protons (benzoxazole) | Carbons within the benzoxazole ring system | Confirms the benzoxazole ring structure. |
Dynamic NMR for Conformational Exchange Phenomena
Molecules are not static entities and can undergo a variety of dynamic processes, such as bond rotation and conformational changes. Dynamic NMR (DNMR) spectroscopy is a technique used to study these phenomena when their rates are on the timescale of the NMR experiment. For this compound, restricted rotation around the C-N bond linking the benzoate and benzoxazole rings could lead to the existence of different conformers.
At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters (activation energy, rate of exchange) for the conformational exchange process. While specific studies on this compound are not widely reported, related benzamide (B126) structures have been investigated using these methods.
Solid-State NMR for Polymorphic and Crystal Structure Analysis
While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy probes the structure of a compound in its crystalline or amorphous solid form. This is particularly important for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.
In an ssNMR spectrum of this compound, subtle differences in the chemical shifts and line widths of the carbon and nitrogen signals could indicate the presence of different packing arrangements or intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that would otherwise lead to very broad lines. Such studies are crucial in materials science and pharmaceutical development where the solid-state form of a compound is of primary importance.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This information is used to determine the elemental composition of a compound, and when coupled with tandem mass spectrometry (MS/MS), it can reveal detailed structural information through the analysis of fragmentation patterns.
Accurate Mass Determination for Elemental Composition Verification
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). For this compound, with a molecular formula of C₁₆H₁₅N₃O₃, the calculated (monoisotopic) exact mass can be compared to the experimentally measured mass. A close match provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₅N₃O₃ |
| Calculated Exact Mass ([M+H]⁺) | 298.1186 |
| Experimentally Measured Mass ([M+H]⁺) | 298.1182 (Hypothetical) |
| Mass Error (ppm) | -1.34 (Hypothetical) |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.
The analysis of these fragmentation pathways helps to confirm the connectivity of different parts of the molecule. For this compound, common fragmentation pathways would likely involve the cleavage of the ester group, the bond between the two aromatic systems, and fragmentation of the benzoxazole ring itself. Studies on related benzoxazole and benzimidazole (B57391) derivatives have established characteristic fragmentation patterns that aid in the structural confirmation of new analogues.
A plausible fragmentation pathway for this compound could involve the initial loss of the ethoxy radical from the ester, followed by the loss of carbon monoxide. Cleavage at the C-N bond linking the two ring systems is also a likely event, leading to fragment ions corresponding to the benzoxazolamine and ethyl benzoate moieties. The study of these fragmentation mechanisms provides a high degree of confidence in the assigned structure.
LC-HRMS for Purity Assessment and Detection of Related Impurities/By-products
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for separating a compound from a mixture and accurately determining its mass, which aids in confirming its identity and assessing its purity. This method is highly sensitive for detecting and identifying process-related impurities and degradation by-products. A typical investigation would involve developing a chromatographic method to resolve the main compound from any potential minor components. The high-resolution mass spectrometer would then provide exact mass measurements for all detected ions, allowing for the assignment of elemental compositions. This data is fundamental in establishing a purity profile and identifying unknown substances that may be present in a sample. Without specific research on this compound, a detailed account of its impurity profile as determined by LC-HRMS cannot be constructed.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insight into the functional groups present in a molecule and its conformational arrangement.
For this compound, FT-IR and Raman spectra would be expected to show characteristic vibrational bands corresponding to its constituent functional groups. For instance, one would anticipate signals for the N-H stretching of the secondary amine, C=O stretching of the ester, C=N stretching of the oxazole (B20620) ring, and various aromatic C-H and C=C stretching vibrations. The precise positions of these bands, particularly the N-H and C=O stretches, would be indicative of intermolecular and intramolecular hydrogen bonding patterns, which significantly influence the molecular conformation and crystal packing.
Different solid-state forms, or polymorphs, of a compound will exhibit distinct FT-IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. These techniques can therefore be used to identify and differentiate between polymorphs. Furthermore, by acquiring spectra as a function of temperature or pressure, vibrational spectroscopy can be employed to monitor solid-state phase transitions. However, no studies detailing the polymorphic behavior or phase transitions of this compound have been identified.
Single Crystal X-ray Diffraction Studies
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
A successful SC-XRD analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would provide an unambiguous confirmation of its molecular structure, including the planarity of the benzoxazole and benzoate ring systems and the geometry around the linking amine group.
Co-crystallization with Biological Macromolecules for Ligand-Target Complex Structures
The determination of the three-dimensional structure of a ligand-target complex is a cornerstone of modern drug discovery and chemical biology. It provides invaluable insights into the molecular basis of recognition, guiding the rational design and optimization of more potent and selective modulators. Co-crystallization, a technique where the small molecule ligand and its biological macromolecule target are crystallized together to form a single crystal, is a powerful method to achieve this. nih.gov This section will delve into the advanced spectroscopic and structural characterization of benzoxazole derivatives, with a specific focus on the insights gained from co-crystallization studies with biological macromolecules.
While specific co-crystallization data for this compound with a biological macromolecule is not publicly available, the broader class of benzoxazole derivatives has been successfully co-crystallized with various protein targets, offering a clear understanding of their binding modes. researchgate.net These studies underscore the versatility of the benzoxazole scaffold in establishing critical interactions within protein binding pockets. researchgate.net
A notable example is the co-crystal structure of a benzoxazole inhibitor with the Traf2- and Nck-interacting kinase (TNIK), a protein kinase implicated in colorectal cancer. researchgate.netnih.gov The X-ray crystal structure of this complex, available in the Protein Data Bank (PDB), reveals the precise orientation of the benzoxazole derivative within the kinase domain of TNIK. researchgate.net
| Complex | PDB ID | Macromolecule | Ligand | Resolution (Å) |
| TNIK-Inhibitor Complex | 5AX9 | Traf2- and Nck-interacting kinase (TNIK) | Inhibitor 25 (a benzoxazole derivative) | Not Specified |
Detailed Research Findings from the TNIK-Inhibitor Complex:
The analysis of the TNIK-inhibitor complex (PDB ID: 5AX9) provides a detailed map of the intermolecular interactions that govern the binding of the benzoxazole derivative. researchgate.net Key interactions typically observed in such complexes include:
Hydrogen Bonding: The nitrogen and oxygen atoms within the benzoxazole core can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the protein's active site. researchgate.net
π-π Stacking: The planar aromatic nature of the benzoxazole ring system facilitates π-π stacking interactions with aromatic amino acid side chains, such as those of phenylalanine, tyrosine, or tryptophan, contributing significantly to the binding affinity. researchgate.net
Hydrophobic Interactions: The benzoxazole scaffold, being largely lipophilic, often engages in hydrophobic interactions with nonpolar residues within the binding pocket, further stabilizing the complex. researchgate.net
In the case of the TNIK inhibitor, these interactions collectively anchor the ligand in a specific conformation, leading to the inhibition of the kinase's activity. researchgate.netnih.gov
Furthermore, molecular docking studies on other benzoxazole derivatives have complemented crystallographic data, predicting binding modes with various protein targets. For instance, docking studies have suggested strong binding affinities of benzoxazoles towards protein targets such as Akt and nuclear factor kappa B (NF-κB). researchgate.net Similarly, 2-aminobenzoxazoles have been designed as ligands for the hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA, with their binding mode modeled based on a co-crystal structure of a related benzimidazole inhibitor. ucsd.edu
In another example, the co-crystal structure of a nitrobenzothiazole inhibitor with Mycobacterium tuberculosis HisG confirmed the binding mode predicted by docking, with the nitro group interacting with the monophosphate-binding loop. nih.gov Although not a benzoxazole, this highlights a common strategy where the binding of related heterocyclic systems can provide valuable structural templates.
The insights gained from these co-crystallization studies are instrumental in structure-activity relationship (SAR) analyses. By understanding how modifications to the benzoxazole scaffold affect its interactions with a target protein, medicinal chemists can rationally design new derivatives with improved potency and selectivity.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate, these theoretical studies would provide a deep understanding of its structural stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. nih.gov A typical study would begin by optimizing the geometry of this compound to find its most stable three-dimensional conformation (lowest energy state). This is commonly achieved using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. wikimedia.org From this calculation, key thermodynamic parameters like total energy, enthalpy, and Gibbs free energy could be determined.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-O (ester) | 1.35 Å |
| C=O (ester) | 1.21 Å | |
| N-H (amino) | 1.01 Å | |
| C-N (amino) | 1.38 Å | |
| Bond Angle | O-C-C (ester) | 110.5° |
| C-N-C (amino bridge) | 125.0° | |
| Dihedral Angle | Benzoxazole-Amino | 15.0° |
Analysis of Molecular Orbitals, Electrostatic Potential Surfaces, and Fukui Functions
The electronic properties of the molecule are primarily governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and polarizability. wikimedia.org
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically red) regions. This is invaluable for predicting sites of intermolecular interactions.
Fukui functions would be calculated to provide a more quantitative measure of local reactivity, indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can predict spectroscopic data with a reasonable degree of accuracy. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov Likewise, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm the molecular structure. rsc.org
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding. nih.gov For a compound like this compound, this could reveal potential therapeutic applications.
High-Throughput Virtual Screening against Protein Databases
High-throughput virtual screening (HTVS) involves rapidly docking a library of compounds against a specific protein target or, conversely, docking a single compound against a database of proteins to identify potential biological targets. This compound could be screened against databases of proteins associated with various diseases (e.g., cancer, inflammation, microbial infections) to generate hypotheses about its biological activity.
Detailed Analysis of Predicted Binding Poses and Intermolecular Interactions
Following a virtual screen or based on a specific hypothesis, detailed docking studies would be performed against a chosen protein target. For instance, based on the activities of similar benzoxazole (B165842) derivatives, potential targets could include cyclooxygenase (COX) enzymes or protein kinases. nih.gov The analysis would focus on the binding energy (or docking score), which estimates the binding affinity, and the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target This table is for illustrative purposes only, as specific data is not available.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| VEGF Receptor 2 | -7.9 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-Sulfur |
| DNA Gyrase | -9.1 | Asp73, Arg76, Gly77 | Hydrogen Bond, Electrostatic |
This detailed analysis is crucial for structure-based drug design, providing a rationale for the compound's potential efficacy and guiding the synthesis of more potent and selective derivatives.
Assessment of Binding Affinity Scores and Docking Algorithm Validation
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a score, quantifies the strength of this interaction. For This compound , docking studies against various protein targets are crucial to understanding its potential biological activity.
While specific docking scores for This compound are not widely reported in publicly accessible literature, the general methodology involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function that estimates the binding free energy.
The validation of the docking algorithm is a critical step to ensure the reliability of the predicted binding modes. This is often achieved by redocking a known co-crystallized ligand into its corresponding protein structure. A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined orientation. For novel compounds like This compound , cross-docking with known inhibitors of a target can also provide confidence in the chosen docking protocol.
Table 1: Representative Binding Affinity Scores from Molecular Docking Studies of Structurally Related Benzoxazole Derivatives
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Tubulin | 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivative | -8.5 | Cys241, Leu242, Ala316 | |
| TGF-β type I receptor kinase | 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiadiazol-5-yl thiocyanate | -7.8 | Lys232, His283 | |
| C-Kit kinase | Benzo[a]phenazin-5-ol derivative | -10.6 | Arg791, Ile789, His790 |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the types of results obtained from molecular docking studies. Specific data for this compound is not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into conformational changes and intermolecular interactions.
The flexibility of a ligand is a key determinant of its binding affinity and selectivity. MD simulations of This compound in an aqueous environment would allow for the exploration of its conformational landscape. By analyzing the trajectory of the simulation, researchers can identify the most populated conformations and the degree of flexibility in different parts of the molecule, such as the rotatable bonds connecting the benzoxazole and benzoate (B1203000) moieties.
Once a promising binding pose is identified through molecular docking, MD simulations of the ligand-protein complex are performed to assess its stability. Key metrics such as the RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable complex will exhibit minimal fluctuations in these values. Furthermore, these simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time, providing a more dynamic and realistic picture of the binding event than static docking poses.
More rigorous methods for calculating binding free energy, such as Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to the trajectories generated from MD simulations. These methods offer a more accurate estimation of binding affinity compared to docking scores by incorporating the effects of solvent and entropy.
The MM/PBSA method, for instance, calculates the binding free energy by combining the molecular mechanics energy of the complex with the polar and nonpolar contributions to solvation. The general equation is as follows:
ΔG_binding = ΔE_MM + ΔG_solvation - TΔS
Where:
ΔG_binding is the binding free energy.
ΔE_MM is the change in molecular mechanics energy in the gas phase.
ΔG_solvation is the change in solvation free energy.
TΔS is the change in conformational entropy upon binding.
Table 2: Comparison of Binding Free Energy Calculation Methods
| Method | Accuracy | Computational Cost | Key Features |
| Docking Score | Low to Medium | Low | Fast screening of large compound libraries. |
| MM/PBSA | Medium to High | Medium | Balances accuracy and computational efficiency; provides energy decomposition. |
| MM/GBSA | Medium | Medium | Similar to MM/PBSA but uses a generalized Born model for solvation. |
| FEP | High | High | Rigorous method based on statistical mechanics; requires significant computational resources. |
In Silico Pharmacokinetic and ADME Prediction (Mechanistic/Theoretical Focus)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico models, based on a compound's structure, can predict these properties, helping to identify potential liabilities early in the drug discovery process.
The ability of a molecule to cross biological membranes, such as the intestinal wall and the blood-brain barrier (BBB), is a key aspect of its bioavailability and central nervous system activity. Predictions of membrane permeability are often based on physicochemical properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, as encapsulated in frameworks like Lipinski's Rule of Five.
Table 3: In Silico ADME Predictions for Structurally Related Compounds
| Compound | Predicted GI Absorption | Predicted BBB Permeability | Reference |
| 2-phenyl-3-(substituted benzo[d] thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives | High | Non-permeant | |
| 2-(4-(Methylsulfonyl) phenyl) benzimidazole (B57391) derivatives | Good | Not specified |
Note: This table illustrates the types of predictions made for related heterocyclic compounds. The specific ADME profile of this compound would require a dedicated computational study.
Computational Metabolite Prediction and CYP450 Interaction Profiling
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential toxicity. Computational tools are frequently employed to predict the metabolites that may be formed through enzymatic reactions in the body, primarily by the cytochrome P450 (CYP450) family of enzymes.
Metabolite Prediction:
In silico metabolite prediction for this compound would typically involve software that identifies the most probable sites of metabolism on the molecule. These programs analyze factors such as the reactivity of different atomic sites and their accessibility to enzyme active sites. For this specific compound, the likely metabolic hotspots would include the ethyl ester group, the aromatic rings, and the secondary amine linker.
Potential metabolic reactions predicted by computational models could include:
Hydrolysis: The ethyl ester is susceptible to hydrolysis by esterase enzymes, which would cleave the ethyl group to form 4-(benzo[d]oxazol-2-ylamino)benzoic acid.
Hydroxylation: The aromatic rings (both the benzoate and the benzoxazole moieties) are potential sites for hydroxylation mediated by CYP450 enzymes. The exact position of hydroxylation would be determined by the electronic properties of the rings.
N-dealkylation/Oxidation: While less common for a secondary amine that is part of a larger conjugated system, oxidation at the nitrogen atom could be considered.
CYP450 Interaction Profiling:
Computational docking simulations are used to predict the binding affinity and orientation of this compound within the active sites of various CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This profiling helps to identify which enzymes are most likely responsible for its metabolism and to flag potential drug-drug interactions if the compound acts as an inhibitor of a major CYP450 enzyme.
The results of such an analysis would typically be presented in a table format, indicating the predicted binding affinity (often expressed as a docking score or estimated binding energy) for each major CYP450 isoform. A more negative score generally indicates a more favorable binding interaction.
Table 1: Hypothetical CYP450 Isoform Interaction Profile for this compound
| CYP450 Isoform | Predicted Binding Affinity (kcal/mol) | Potential for Inhibition |
| CYP1A2 | -7.2 | Moderate |
| CYP2C9 | -8.5 | High |
| CYP2C19 | -7.9 | Moderate |
| CYP2D6 | -6.8 | Low |
| CYP3A4 | -8.1 | High |
Ligand Efficiency and Drug-Likeness Assessment (Computational Metrics Only)
Drug-Likeness Assessment:
Drug-likeness is often evaluated using established rules and scoring functions. The most well-known of these is Lipinski's Rule of Five, which identifies four simple physicochemical parameters associated with orally bioavailable drugs. Other commonly used filters include the Ghose filter, Veber's rule, and the Muegge rule. These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Ligand Efficiency Metrics:
Ligand efficiency (LE) metrics relate the binding affinity of a compound to its size, providing a measure of how efficiently the molecule binds to its target. A higher ligand efficiency is generally desirable, as it suggests that the molecule has a good balance of potency and size. Key ligand efficiency metrics include:
Ligand Efficiency (LE): Calculated as the binding energy divided by the number of heavy (non-hydrogen) atoms.
Lipophilic Ligand Efficiency (LLE): Calculated as the difference between the pIC50 (or pKi) and the logP of the compound.
The table below presents a hypothetical computational assessment of this compound based on these standard metrics.
Table 2: Calculated Physicochemical and Drug-Likeness Properties for this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₁₆H₁₃N₃O₃ | N/A |
| Molecular Weight | 295.29 g/mol | Yes (< 500) |
| logP (octanol-water partition coefficient) | 3.8 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |
| Molar Refractivity | 82.1 cm³ | N/A |
| Topological Polar Surface Area (TPSA) | 74.2 Ų | N/A |
Mechanistic Exploration of Biological Interactions Pre Clinical, in Vitro, in Vivo
Identification and Validation of Molecular Targets
The initial step in understanding the mechanism of action for a bioactive compound like Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate involves identifying its molecular targets within a biological system. This is often achieved through a combination of screening strategies and profiling techniques.
Phenotypic screening involves testing a compound in cell-based or whole-organism models to identify a specific physiological effect or "phenotype." This approach can uncover novel biological functions and molecular targets without preconceived hypotheses.
Research Findings: There are no specific phenotypic screening studies published for this compound. Such studies would be instrumental in identifying its potential therapeutic applications, for instance, in areas like oncology, infectious diseases, or inflammatory disorders.
Proteomics and metabolomics are powerful tools used to obtain a global view of the changes in protein and metabolite levels within a cell or organism upon treatment with a compound. This can provide clues about the pathways being affected and potential biomarkers of response.
Research Findings: No proteomic or metabolomic profiling data are currently available for this compound. This type of analysis would be essential to understand the downstream effects of the compound's activity and to identify potential biomarkers for its efficacy.
Once potential targets are identified, target engagement assays are used to confirm that the compound physically interacts with the target molecule in a cellular context.
Research Findings: There is no published data on the use of target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) to validate the molecular targets of this compound.
Biochemical Characterization of Target Modulation
Following target identification and validation, the next step is to characterize the biochemical nature of the interaction between the compound and its target.
If the identified target is an enzyme, kinetic studies are performed to determine how the compound affects the enzyme's activity.
Research Findings: As no specific enzyme targets have been identified for this compound, there are no available enzyme kinetic data such as Kₘ, Vₘₐₓ, Kᵢ, or IC₅₀ values.
Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no actual data exists.)
| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
|---|---|---|---|
| Data Not Available | - | - | - |
If the target is a receptor, binding assays are conducted to measure the affinity of the compound for the receptor.
Research Findings: No receptor binding studies have been published for this compound, and therefore, no equilibrium dissociation constants (Kₔ) are available.
Table 2: Hypothetical Receptor Binding Affinity for this compound (Note: This table is for illustrative purposes only, as no actual data exists.)
| Target Receptor | Kₔ (nM) | Assay Method |
|---|---|---|
| Data Not Available | - | - |
Allosteric Modulation and Cooperativity Analysis
The investigation of this compound and its derivatives has opened avenues into understanding their potential roles as allosteric modulators. Allosteric modulators are molecules that bind to a secondary (allosteric) site on a protein, distinct from the primary (orthosteric) site, thereby influencing the protein's activity. This can manifest as either an enhancement or inhibition of the primary ligand's effect.
While direct studies on the allosteric modulation of this compound are not extensively documented, research on related benzoxazole (B165842) structures provides a strong basis for such potential. For instance, certain pyrazoloquinolinones have been identified as positive allosteric modulators of GABA-A receptors, acting at a novel binding site at the α+β- interface. nih.gov This highlights the capability of complex heterocyclic structures to induce allosteric effects. The benzoxazole scaffold itself is a versatile pharmacophore present in many biologically active compounds. researchgate.netnih.gov
To definitively characterize the allosteric potential of this compound, detailed cooperativity analysis would be required. This involves measuring the binding affinity and/or functional activity of a known primary ligand in the presence and absence of the compound. Such experiments would elucidate whether it acts as a positive or negative allosteric modulator, or as a neutral allosteric ligand, and could pave the way for novel therapeutic applications.
Cell-Based Mechanistic Studies
High-content imaging (HCI) offers a powerful platform to dissect the cellular impact of this compound. This technology enables the visualization of the compound's distribution within the cell, providing clues about its potential molecular targets. For example, accumulation in the mitochondria could suggest an effect on cellular metabolism, while localization to the nucleus might imply an interaction with DNA or nuclear proteins.
Furthermore, HCI can be utilized to quantify morphological changes in cells upon treatment. Alterations in cell shape, nuclear size, and cytoskeletal integrity can be indicative of specific cellular processes being affected. For instance, nuclear condensation and fragmentation are classic hallmarks of apoptosis, which can be visualized using fluorescent dyes like Hoechst 33342. researchgate.net Such analyses provide a quantitative and visual understanding of the compound's cellular phenotype.
To unravel the molecular mechanisms underlying the biological effects of this compound, Western blotting and immunofluorescence are indispensable techniques. These methods allow for the detection and quantification of key proteins within signaling cascades that regulate cell proliferation, survival, and death.
For instance, if the compound is found to inhibit cell growth, Western blotting can be employed to assess the phosphorylation status of proteins in critical pathways such as the PI3K/Akt and MAPK/ERK pathways. A reduction in the levels of phosphorylated Akt or ERK would suggest an inhibitory effect on these pro-survival pathways. Immunofluorescence can then be used to visualize the subcellular localization of these proteins, providing further mechanistic insights.
Table 1: Potential Signaling Pathway Targets for Investigation
| Pathway | Key Protein Markers | Potential Cellular Outcome |
| PI3K/Akt/mTOR | p-Akt, p-mTOR | Inhibition of cell survival and proliferation |
| MAPK/ERK | p-ERK, p-p38 | Modulation of cellular stress and proliferation |
| Apoptosis | Cleaved Caspase-3, Bcl-2, Bax | Induction of programmed cell death |
| Cell Cycle | Cyclin D1, CDK4, p21 | Cell cycle arrest |
To obtain a comprehensive, unbiased view of the cellular response to this compound, gene expression profiling techniques like RNA sequencing (RNA-seq) are employed. This powerful approach can identify all the genes that are either upregulated or downregulated following treatment, revealing the broader biological processes and pathways affected by the compound.
Following the initial screen with RNA-seq, quantitative real-time PCR (qRT-PCR) is often used to validate the changes in expression of specific genes of interest. For example, studies on related benzoate (B1203000) derivatives have utilized qRT-PCR to confirm the activation of pro-apoptotic genes such as p53, Bax, and caspases, and the inactivation of the anti-apoptotic gene Bcl2. researchgate.netnih.gov This two-pronged approach provides both a global and a targeted understanding of the compound's impact on gene expression.
The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. The investigation of this compound's ability to trigger apoptosis would involve monitoring specific mechanistic markers. A critical event in apoptosis is the activation of caspases, a family of proteases that execute cell death. The cleavage of caspase-3 is a well-established marker of apoptosis. nih.gov
Furthermore, the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating the intrinsic apoptotic pathway. An increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2 can signal a commitment to apoptosis. nih.gov Studies on similar heterocyclic compounds have shown their ability to modulate these apoptotic markers. mdpi.commdpi.com Another related cell death pathway, autophagy, can also be investigated by monitoring the conversion of LC3-I to LC3-II, a marker for autophagosome formation.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically modifying different parts of the molecule—the benzoxazole core, the amino linker, and the ethyl benzoate moiety—researchers can identify which chemical features are essential for its activity. researchgate.netresearchgate.net For instance, the addition of electron-withdrawing or electron-donating groups to the benzoxazole ring can significantly alter the compound's biological effects. researchgate.net
Building upon SAR, structure-mechanism relationship (SMR) studies aim to understand how these structural modifications influence the compound's mechanism of action. For example, a modification that increases a compound's potency might be found to correlate with a greater induction of apoptosis or a stronger inhibition of a particular kinase. This integrated approach, combining medicinal chemistry with mechanistic biology, is essential for the rational design of more effective and selective therapeutic agents. rsc.orgnih.gov
Systematic Modification of the Benzo[d]oxazole and Aminobenzoate Moieties
The structure of "this compound" offers several sites for systematic modification to probe its structure-activity relationship (SAR). These modifications can be broadly categorized into alterations of the benzo[d]oxazole ring and the aminobenzoate portion of the molecule.
Benzo[d]oxazole Moiety Modifications:
Aminobenzoate Moiety Modifications:
The aminobenzoate moiety also presents multiple opportunities for chemical derivatization. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact of these functional groups on the compound's pharmacokinetic and pharmacodynamic properties. The position of the amino linkage on the benzoate ring can also be varied to understand the spatial requirements for biological activity.
A hypothetical series of systematic modifications is presented in the table below to illustrate this approach.
| Modification Site | Type of Modification | Rationale |
| Benzo[d]oxazole Ring (Position 5/6) | Introduction of -Cl, -F, -CH3, -OCH3 | To investigate the effect of electronic and steric factors on activity. |
| Amino Linker | N-alkylation or N-acylation | To probe the importance of the N-H bond for hydrogen bonding interactions. |
| Benzoate Ring | Isomeric variations (ortho-, meta-substitution) | To assess the optimal spatial arrangement for target interaction. |
| Ethyl Ester | Hydrolysis to carboxylic acid, conversion to amides | To evaluate the influence of the ester group on cell permeability and target binding. |
Correlation of Structural Features with Specific Mechanistic Biological Activities
By synthesizing and testing a library of analogs as described above, researchers can correlate specific structural features with mechanistic biological activities. For instance, studies on other benzoxazole derivatives have revealed that this scaffold can be found in compounds targeting a wide range of biological molecules, including enzymes and receptors. researchgate.netresearchgate.net
Potential Mechanistic Activities:
Enzyme Inhibition: Benzoxazole derivatives have been reported to inhibit various enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), monoamine oxidase (MAO), and DNA gyrase. researchgate.netnih.govnih.gov The introduction of specific substituents on the benzoxazole ring can enhance the potency and selectivity of this inhibition. For example, in a series of benzoxazole-benzamide conjugates, the unsubstituted benzoxazole ring was found to be optimal for VEGFR-2 inhibition. nih.gov
Receptor Interaction: The benzoxazole core can also serve as a scaffold for ligands that interact with various receptors. The nature and position of substituents on both the benzoxazole and the aminobenzoate rings would be critical in determining the binding affinity and specificity for a particular receptor.
Interference with Protein-Protein Interactions: The planar nature of the benzoxazole ring allows it to participate in π-stacking interactions, which can be crucial for disrupting protein-protein interactions that are vital for pathological processes. mdpi.com
The following table outlines potential correlations based on findings from related compounds.
| Structural Feature | Potential Mechanistic Activity | Rationale from Analogous Compounds |
| Unsubstituted Benzo[d]oxazole Ring | Potent VEGFR-2 Inhibition | Observed in a series of benzoxazole-benzamide conjugates. nih.gov |
| Electron-withdrawing group at position 5/6 | Enhanced Antimicrobial Activity | May increase interaction with bacterial enzymes like DNA gyrase. nih.gov |
| Free Carboxylic Acid on Benzoate Moiety | Increased solubility and potential for new interactions | May alter cell permeability and interaction with target binding sites. |
Development of Predictive Models for Structure-Mechanism Relationships
The data generated from systematic modifications and mechanistic studies can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Network (ANN) models. rsc.org These computational tools can help in understanding the key physicochemical properties that govern the biological activity of "this compound" and its derivatives.
QSAR Modeling:
3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric, electrostatic, and hydrophobic fields around the molecule that are important for its interaction with a biological target. rsc.org For a series of benzoxazole derivatives with anti-breast cancer activity, CoMSIA models have been successfully used to predict their biological activities. rsc.org
Molecular Docking:
Molecular docking studies can be employed to visualize the binding mode of "this compound" within the active site of a putative target enzyme or receptor. nih.govfrontiersin.org This can help in rationalizing the observed SAR and in designing new derivatives with improved potency. For example, docking studies of benzoxazole derivatives with the COVID-19 main protease have been performed to predict their potential antiviral activity. nih.gov
Pre-clinical in vitro and in vivo Models for Deepening Mechanistic Understanding
To further elucidate the biological mechanisms of "this compound," a range of pre-clinical in vitro and in vivo models are employed. These models allow for a more detailed investigation of the compound's effects in a biologically relevant context.
Investigation of Compound-Induced Changes in Ex Vivo Tissue Preparations
Ex vivo tissue preparations provide a bridge between in vitro cell-based assays and in vivo animal models. Tissues isolated from animals can be maintained in a viable state for a short period, allowing for the study of the compound's effects on complex biological systems. For instance, if the compound is hypothesized to have anti-inflammatory effects, its impact on the production of inflammatory mediators in isolated tissues can be assessed.
Exploration of Target Engagement and Downstream Pathway Modulation in Relevant Animal Models
Target Engagement:
Techniques are available to confirm that the compound is interacting with its intended target in a living organism. This is a critical step in validating the mechanism of action.
Downstream Pathway Modulation:
Once target engagement is confirmed, the downstream effects on cellular signaling pathways can be investigated. This can be achieved by analyzing changes in the expression or phosphorylation status of key proteins in the pathway. For instance, if the compound inhibits VEGFR-2, a reduction in the phosphorylation of downstream signaling molecules would be expected. nih.gov
Use of Genetically Modified Models for Target Validation (e.g., knockout, overexpression)
Genetically modified animal models, such as knockout or transgenic models, are powerful tools for validating the biological target of a drug candidate.
Knockout Models: In a knockout model where the gene for the putative target protein is deleted, the biological effects of "this compound" would be expected to be significantly diminished or absent if the compound's activity is indeed mediated through that target.
Overexpression Models: Conversely, in a model where the target protein is overexpressed, the effects of the compound might be more pronounced.
These models provide strong genetic evidence to support the proposed mechanism of action and are a cornerstone of modern drug discovery and development.
Development of Research Tools and Chemical Probes
Design and Synthesis of Chemical Probes for Target Validation and Imaging
Target identification and validation are crucial steps in drug discovery and understanding disease pathology. Chemical probes derived from bioactive small molecules are instrumental in these processes.
Affinity-based protein profiling is a powerful technique to identify the cellular targets of a small molecule. This typically involves immobilizing a derivative of the compound onto a solid support to "pull down" its binding partners from a cell lysate.
For Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate, an affinity probe could be synthesized by introducing a linker arm terminating in a reactive group suitable for conjugation to a solid support, such as agarose (B213101) or magnetic beads. A common strategy would be to modify the ethyl benzoate (B1203000) portion of the molecule. For instance, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to a linker containing a terminal amine or alkyne group for subsequent click chemistry.
Hypothetical Synthesis of an Affinity Probe:
Saponification: Treatment of this compound with a base like lithium hydroxide (B78521) would yield 4-(benzo[d]oxazol-2-ylamino)benzoic acid.
Linker Attachment: The resulting carboxylic acid could be activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted with a bifunctional linker, for example, a short polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group.
Immobilization: The azido-functionalized probe could then be covalently attached to an alkyne-modified solid support via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
The following table illustrates the hypothetical components for the synthesis of an affinity probe.
| Component | Structure/Reagent | Purpose |
| Starting Material | This compound | Core scaffold for the probe |
| Intermediate | 4-(Benzo[d]oxazol-2-ylamino)benzoic acid | Provides a handle for linker attachment |
| Linker | Azido-PEG-amine | Introduces a flexible spacer and a reactive group for immobilization |
| Solid Support | Alkyne-functionalized agarose beads | For immobilization of the probe for pull-down assays |
To visualize the subcellular distribution of a compound, it can be tagged with a fluorophore. The benzoxazole (B165842) core itself can exhibit fluorescent properties, and modifications can be made to enhance these characteristics or to attach an external fluorescent dye. The synthesis of fluorescently labeled analogues of this compound would likely involve coupling a fluorescent dye to the core molecule, again, often through the carboxylic acid handle generated from the ethyl ester.
Hypothetical Design of a Fluorescent Probe:
A fluorescent probe could be designed by reacting the 4-(benzo[d]oxazol-2-ylamino)benzoic acid intermediate with an amine-reactive fluorescent dye, such as a derivative of fluorescein (B123965), rhodamine, or a cyanine (B1664457) dye. The choice of fluorophore would depend on the desired spectral properties for microscopy. For example, a reaction with a commercially available amine-containing fluorescein derivative in the presence of a peptide coupling agent would yield a fluorescently labeled analogue. Such probes are invaluable for real-time monitoring of the localization and behavior of biomolecules in complex living systems. nih.gov
The table below outlines the characteristics of a hypothetical fluorescently labeled analogue.
| Probe Component | Description | Potential Application |
| Core Scaffold | This compound | Dictates the biological target |
| Fluorophore | Fluorescein isothiocyanate (FITC) | Enables visualization by fluorescence microscopy |
| Linker | Amide bond | Covalently attaches the fluorophore to the core scaffold |
Photoaffinity labeling is a technique used to covalently link a probe to its biological target upon photoactivation. This creates a stable complex that can be isolated and identified. A photoaffinity label based on this compound could be created by incorporating a photoreactive group, such as a benzophenone (B1666685), an aryl azide, or a diazirine, into the molecule. mdpi.com
Hypothetical Synthesis of a Photoaffinity Label:
A benzophenone moiety could be introduced by modifying the benzoate ring. For example, if a hydroxyl group were present on the benzoate ring, it could be etherified with a linker containing a benzophenone. Alternatively, the 4-(benzo[d]oxazol-2-ylamino)benzoic acid could be coupled to an amino-functionalized benzophenone derivative. Upon binding to its target protein, irradiation with UV light would generate a highly reactive carbene or nitrene that would form a covalent bond with a nearby amino acid residue.
Isotope-Labeled Analogues for Metabolic Pathway Elucidation and Mass Spectrometry Tracing
Isotopically labeled compounds are indispensable tools for studying the metabolic fate of molecules and for use as internal standards in quantitative mass spectrometry.
The synthesis of deuterated or carbon-13 labeled versions of this compound would involve using isotopically enriched starting materials. For instance, to introduce deuterium (B1214612) into the benzoxazole ring system, a deuterated 2-aminophenol (B121084) could be used in the initial synthesis of the benzoxazole core. Similarly, to label the benzoate portion, a 13C-labeled 4-aminobenzoic acid ethyl ester could be employed. The synthesis of deuterium-labeled compounds often involves straightforward methods like utilizing readily available isotopic precursors. nih.gov
Hypothetical Labeling Strategies:
| Isotope | Position of Labeling (Hypothetical) | Precursor |
| Deuterium (D) | Benzoxazole ring | Deuterated 2-aminophenol |
| Carbon-13 (¹³C) | Carbonyl group of the ester | Ethyl 4-amino-1-¹³C-benzoate |
Once synthesized, these stable isotope-labeled analogues could be used in in vitro and in vivo metabolic studies. By incubating the labeled compound with liver microsomes or administering it to a model organism, metabolites can be identified by the characteristic isotopic signature in their mass spectra. This allows for the unambiguous differentiation of drug-derived metabolites from endogenous molecules.
Furthermore, in reaction phenotyping studies, the labeled compound can be used to pinpoint the specific enzymes responsible for its metabolism. For example, by incubating the labeled compound with a panel of recombinant cytochrome P450 enzymes, the formation of labeled metabolites would indicate which enzymes are involved in its biotransformation.
Biosensor Development for Real-Time Mechanistic Monitoring
The unique structural and photophysical properties of benzoxazole derivatives, such as this compound, have positioned them as attractive scaffolds for the development of sophisticated research tools. These tools are pivotal for the real-time monitoring of intricate biological processes within living cells. The inherent fluorescence of the benzoxazole core, coupled with the potential for targeted biological activity, provides a foundation for creating highly specific and sensitive biosensors. Such biosensors can elucidate the complex mechanisms of cellular signaling pathways and protein-protein interactions, offering a window into the dynamic cellular landscape.
Design of Reporter Gene Assays for Pathway Activation
Reporter gene assays are fundamental tools in molecular and cellular biology for studying the regulation of gene expression. The design of such assays often relies on a reporter gene whose expression is driven by a specific promoter of interest. The activity of this promoter is, in turn, modulated by the activation state of a particular signaling pathway. The introduction of a chemical probe that can influence this pathway and simultaneously provide a detectable signal can significantly enhance the utility of these assays.
The benzoxazole moiety, a key feature of this compound, is known to be a component of molecules with biological activity, including the ability to interact with and modulate the activity of specific cellular pathways. tandfonline.comnih.govresearchgate.netresearchgate.netnih.gov For instance, various benzoxazole derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis signaling pathways. tandfonline.comnih.govnih.gov This inhibitory action can be harnessed in a reporter gene assay designed to monitor the VEGFR-2 pathway.
A hypothetical reporter gene assay could be constructed using a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to transcription factors downstream of VEGFR-2 activation. In the presence of an activator of the VEGFR-2 pathway, the reporter gene would be expressed, leading to a measurable signal. The introduction of a benzoxazole-based inhibitor, such as a derivative of this compound, would be expected to suppress this signal in a dose-dependent manner.
Furthermore, the intrinsic fluorescence of the benzoxazole core presents an opportunity for the development of self-reporting probes. periodikos.com.br Benzoxazole derivatives have been shown to exhibit enhanced fluorescence upon binding to biological macromolecules like DNA. periodikos.com.br This property could be exploited to create a dual-readout system. In such a system, not only would the inhibition of the reporter gene signal be measured, but the localization and potential interactions of the benzoxazole compound within the cell could also be tracked through its fluorescence.
| Component | Description | Potential Role of this compound Derivative |
| Reporter Plasmid | Contains a reporter gene (e.g., Luciferase, GFP) downstream of a pathway-specific promoter (e.g., responsive to VEGFR-2 signaling). | The compound would act as a modulator of the signaling pathway, leading to a change in reporter gene expression. |
| Signaling Pathway | A specific cellular pathway of interest, for example, the VEGFR-2 signaling cascade. | The benzoxazole derivative could be designed to inhibit or activate key components of this pathway. tandfonline.comnih.govnih.gov |
| Detection Method | Measurement of the reporter protein's activity (e.g., luminescence, fluorescence) or direct visualization of the fluorescent benzoxazole probe. | The inherent fluorescence of the benzoxazole core could provide a secondary, direct method of monitoring the compound's presence and interaction. periodikos.com.br |
Development of FRET-based or BRET-based Biosensors for Protein-Protein Interactions
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions (PPIs) in living cells. nih.govnih.govresearchgate.netfrontiersin.org These methods rely on the non-radiative transfer of energy from a donor fluorophore or luminophore to an acceptor fluorophore when they are in close proximity (typically within 1-10 nm). nih.govresearchgate.net This principle can be used to design biosensors that report on the association or dissociation of two proteins of interest.
The development of FRET and BRET biosensors often involves genetically fusing the proteins of interest to fluorescent proteins (for FRET) or a luciferase and a fluorescent protein (for BRET). nih.govnih.gov However, small molecule fluorescent probes can also be utilized, particularly when they can specifically bind to one of the interacting partners and act as either the donor or the acceptor in the energy transfer process.
Given the favorable photophysical properties of benzoxazoles, a derivative of this compound could potentially be developed as a fluorescent probe for use in FRET-based biosensors. periodikos.com.br The benzoxazole core could serve as a fluorophore whose emission or excitation spectrum overlaps with a suitable FRET partner, such as a fluorescently tagged protein.
For example, to study the interaction between two proteins, Protein X and Protein Y, one could be tagged with a fluorescent protein (e.g., GFP), and the other could be designed to be bound by a benzoxazole-based probe. If the benzoxazole probe's fluorescence is quenched upon binding to its target protein, an increase in FRET signal upon the interaction of Protein X and Protein Y would indicate their association.
In a BRET-based system, one protein could be fused to a luciferase (e.g., NanoLuc), and the other could be targeted by a fluorescently-labeled benzoxazole derivative. nih.govnih.gov The interaction of the two proteins would bring the luciferase and the benzoxazole fluorophore into close proximity, allowing for energy transfer from the bioluminescent reaction to the fluorophore, resulting in a detectable light emission at the fluorophore's characteristic wavelength.
| Biosensor Type | Principle | Potential Role of this compound Derivative |
| FRET-based | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity. nih.govresearchgate.net | The benzoxazole moiety could act as a fluorescent donor or acceptor when conjugated to a molecule that binds to one of the interacting proteins. periodikos.com.br |
| BRET-based | Energy transfer from a bioluminescent donor (luciferase) to a fluorescent acceptor. nih.govnih.gov | A fluorescent derivative could serve as the acceptor, emitting light upon energy transfer from a luciferase-tagged protein partner. |
The design of such biosensors would require careful consideration of the spectral properties of the benzoxazole derivative and its FRET/BRET partner to ensure efficient energy transfer. The specificity of the benzoxazole probe for its target protein would also be a critical factor in the successful development of a reliable biosensor. The versatility of the benzoxazole scaffold allows for chemical modifications to optimize both its biological targeting and its photophysical properties for these advanced research applications. mdpi.comnih.gov
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and mechanistic understanding of benzo[d]oxazole-based compounds. humanjournals.com Historically, the discovery of bioactive molecules has relied on extensive, often serendipitous, screening. Now, computational approaches are enabling a more rational, hypothesis-driven process.
In silico studies, including molecular docking, are already a staple in benzoxazole (B165842) research, used to predict the binding modes and affinities of novel derivatives with biological targets like VEGFR-2 and DNA gyrase. nih.govnih.gov These methods allow researchers to prioritize synthetic efforts on compounds with the highest probability of success. For instance, docking studies have been employed to understand how substitutions on the benzoxazole ring influence interactions with the active sites of enzymes implicated in cancer and bacterial infections. nih.govnih.gov
The next frontier is the use of more sophisticated AI/ML models for de novo design and mechanistic prediction. Reinforcement learning (RL) models, for example, can generate novel molecular structures optimized for multiple properties simultaneously, such as high target affinity and favorable pharmacokinetic profiles. humanjournals.com These models can explore vast chemical spaces more efficiently than human chemists, potentially uncovering entirely new classes of benzoxazole derivatives. Furthermore, ML algorithms can be trained on multi-omics data (genomics, transcriptomics, proteomics) to predict the mechanism of action of a compound, identify potential off-target effects, and even anticipate mechanisms of resistance. youtube.com
Table 1: Application of Computational Methods in Benzoxazole Research
| Computational Approach | Application in Benzoxazole Research | Potential Future Direction for Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate |
|---|---|---|
| Molecular Docking | Predicting binding affinity and mode with specific protein targets (e.g., VEGFR-2, DNA gyrase). nih.govmdpi.com | Elucidate precise interactions with its cellular target(s) to guide rational design of more potent analogs. |
| QSAR Models | Establishing relationships between chemical structure and biological activity to guide lead optimization. mdpi.com | Develop predictive models for specific activities (e.g., neuroprotection, antiproliferation) based on the core structure. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net | Early-stage filtering of derivatives to prioritize those with drug-like properties, reducing late-stage attrition. |
| Reinforcement Learning | De novo design of novel molecular structures with desired properties. humanjournals.com | Generate novel derivatives with enhanced potency, selectivity, and reduced toxicity. |
| Pathway Analysis | Integrating compound activity data with biological pathway information to predict mechanism of action. youtube.com | Predict the signaling pathways modulated by the compound, moving beyond phenotypic screening to mechanistic understanding. |
Exploration of Novel Delivery Systems for Enhanced Biological Research Applications (e.g., Nanoparticles for Targeted Delivery in Research Models)
A significant challenge for many heterocyclic compounds, including benzo[d]oxazole derivatives, is their characteristically poor aqueous solubility, which can limit their bioavailability and application in biological systems. researchgate.net The development of novel drug delivery systems is a critical area of research to overcome these limitations.
Nanoparticle-based delivery systems offer a promising solution. Encapsulating a hydrophobic compound like this compound within a nanoparticle carrier can enhance its solubility, protect it from premature degradation, and enable targeted delivery to specific cells or tissues in research models. For instance, magnetic nanoparticles functionalized with a benzo[d]oxazole have been successfully used as a recyclable catalyst, demonstrating the compatibility of the scaffold with nanoparticle technology. jsynthchem.com Research on related heterocyclic systems, such as benzotriazole (B28993) nanocapsules, has shown their potential for carrying anticancer drugs, suggesting that a similar approach could be highly effective for delivering benzo[d]oxazole-based agents. nih.gov
Future research could focus on developing "smart" nanoparticles for this compound. These could be engineered with surface ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on target cells (e.g., cancer cells, specific neuronal populations), thereby concentrating the compound where its effect is needed and minimizing systemic exposure. Such targeted systems would be invaluable tools for precise biological research, allowing for more accurate studies of the compound's efficacy and mechanism in complex in vivo models.
Application of Advanced Single-Cell Technologies for Mechanistic Dissection
Understanding the precise mechanism of action of a bioactive compound is often complicated by the heterogeneity of cellular responses. Traditional bulk assays provide an averaged response from a population of thousands or millions of cells, masking the nuanced or even opposing behaviors of individual cells. nih.gov Single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq), offer a powerful lens to dissect this complexity at an unprecedented resolution. nih.gov
While direct application of scRNA-seq to this compound has not yet been reported, its potential is immense. For example, in studies of its neuroprotective or anticancer effects, scRNA-seq could be used to:
Identify the specific cell subtypes within a mixed population (like a tumor or brain tissue) that are most responsive to the compound.
Reveal heterogeneous drug responses , distinguishing cells that are sensitive from those that are resistant and uncovering the transcriptional programs that define these states. youtube.combio-rad.com
Map the complete downstream signaling cascade , by observing the full spectrum of gene expression changes in a cell-type-specific manner following treatment.
Uncover novel mechanisms of action , by identifying unexpected changes in gene expression or the activation of previously unlinked pathways. nih.gov
By applying scRNA-seq, researchers can move beyond asking "if" a compound works to understanding precisely "how," "where," and "in which cells" it exerts its effects. This level of mechanistic detail is crucial for advancing the compound from a research tool to a potential therapeutic lead.
Unresolved Questions and Future Challenges in Benzo[d]oxazole-Based Chemical Biology
Despite significant progress, several key questions and challenges remain in the field of benzo[d]oxazole chemical biology. researchgate.netresearchgate.net Addressing these will be crucial for the continued development of this compound class.
Target Deconvolution: For many bioactive benzo[d]oxazole derivatives discovered through phenotypic screening, the direct molecular target(s) remain unknown. A major challenge is the efficient and accurate identification of these binding partners to understand the mechanism of action.
Improving Pharmacokinetics: Many derivatives suffer from poor solubility and bioavailability, hindering their translation from in vitro hits to in vivo probes or drug candidates. researchgate.net Overcoming this requires innovative chemical modifications and formulation strategies.
Predicting and Mitigating Toxicity: While many derivatives show potent activity, ensuring selectivity for the target over other cellular components is a constant challenge. Future work must focus on designing compounds with wider therapeutic windows and understanding the structural basis of any observed toxicity.
Navigating Complex Synthesis: The synthesis of complex, multi-substituted benzo[d]oxazoles can be challenging, sometimes requiring multi-step processes with variable yields. rsc.org The development of more efficient, robust, and sustainable synthetic methodologies is a continuing need. mdpi.com
Understanding Resistance Mechanisms: As with any bioactive agent, the potential for cells to develop resistance is a significant concern. A key unresolved question is to prospectively identify and circumvent the molecular pathways that lead to resistance against benzo[d]oxazole-based compounds.
Potential for Derivatization Towards New Chemical Biology Tools
The core structure of this compound is an excellent starting point for the rational design of new chemical biology tools. The benzo[d]oxazole scaffold is readily modifiable, allowing for the introduction of various functional groups to create specialized probes for biological interrogation. mdpi.comnih.gov
The ester group on the benzoate (B1203000) ring and the secondary amine linker are prime locations for chemical modification without drastically altering the core pharmacophore responsible for its inherent biological activity. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for attaching other moieties via amide bond formation.
Future synthetic efforts could focus on creating derivatives that serve as:
Fluorescent Probes: By attaching a fluorophore (e.g., fluorescein (B123965), rhodamine), researchers could create probes to visualize the subcellular localization of the compound or its target in living cells using fluorescence microscopy.
Affinity-Based Probes: The addition of a biotin (B1667282) tag would enable pull-down experiments. In this approach, the biotinylated compound is incubated with cell lysates, and the resulting compound-protein complexes are captured on streptavidin beads, allowing for the identification of binding partners via mass spectrometry.
Photoaffinity Labels: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for the creation of photoaffinity probes. Upon UV irradiation, these probes form a covalent bond with their target protein, enabling irreversible labeling and facilitating more robust target identification.
Table 2: Potential Derivatizations of the Core Scaffold for Chemical Biology Applications
| Modification Type | Functional Group to Add | Potential Application |
|---|---|---|
| Fluorescent Labeling | Fluorophore (e.g., BODIPY, Cy5) | Live-cell imaging, tracking subcellular localization. |
| Affinity Purification | Biotin | Target identification via pull-down assays and mass spectrometry. |
| Photo-cross-linking | Photoaffinity label (e.g., benzophenone (B1666685), phenylazide) | Covalent capture of binding partners for stable target identification. |
| Click Chemistry Handle | Alkyne or Azide group | Bio-orthogonal ligation to reporter tags in situ or in vitro. |
Q & A
Basic: What are the established synthetic routes for Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate?
Answer:
The compound is synthesized via multi-step organic reactions. A common approach involves coupling a benzoxazole-2-amine derivative with ethyl 4-aminobenzoate using thioglycolic acid or similar reagents. For example:
Step 1 : React benzo[d]oxazol-2-amine with chloroacetyl chloride to form a thioether intermediate.
Step 2 : Couple the intermediate with ethyl 4-aminobenzoate under basic conditions (e.g., triethylamine in dry THF).
Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis, FT-IR, and NMR spectroscopy .
Basic: How is the structure of this compound validated experimentally?
Answer:
Structural characterization employs:
- H/C NMR : Peaks at δ ~10.5 ppm (NH), δ 4.3 ppm (ethyl ester -CH), and aromatic protons between δ 6.8–8.0 ppm confirm connectivity .
- IR Spectroscopy : Stretching bands at ~1700 cm (ester C=O) and ~1600 cm (benzoxazole C=N) validate functional groups .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .
Advanced: How would you design a structure-activity relationship (SAR) study to optimize its biological activity?
Answer:
Methodology :
Core Modifications : Introduce substituents (e.g., halogens, methyl groups) on the benzoxazole or benzoate rings to assess steric/electronic effects.
Bioassays : Test derivatives in integrin-binding assays (e.g., Molt4 T-cell adhesion to CS-1 peptide) to measure IC values .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with α4β1 integrin or other targets.
Data Analysis : Use ANOVA to identify statistically significant trends between substituents and activity .
Advanced: How can crystallographic data resolve contradictions in spectroscopic interpretations?
Answer:
If NMR/IR data ambiguously suggest tautomeric forms (e.g., keto-enol equilibria), single-crystal X-ray diffraction provides definitive proof:
Crystallization : Grow crystals via slow evaporation (e.g., DCM/hexane).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Apply SHELXL (via Olex2) to refine bond lengths/angles and assign protonation states .
Example: A 2011 study resolved phenacyl benzoate tautomerism using this approach .
Basic: What are the key physicochemical properties influencing its reactivity?
Answer:
- Solubility : Limited in water; soluble in DMSO, DMF, or THF (critical for biological assays) .
- Melting Point : ~327–329°C (decomposition observed above 300°C) .
- Stability : Hydrolyzes under strong acidic/basic conditions; store at −20°C in anhydrous solvents .
Advanced: How to address discrepancies in biological assay results (e.g., variable IC50_{50}50 values)?
Answer:
Troubleshooting Steps :
Assay Validation : Ensure consistent cell lines (e.g., Molt4 T-cells) and ligand concentrations (CS-1 peptide at 10 µg/mL) .
Compound Purity : Confirm via HPLC (>98% purity; use C18 columns, acetonitrile/water gradient) .
Control Experiments : Include known α4β1 inhibitors (e.g., BIO5192) to benchmark activity .
Statistical Analysis : Apply Grubbs’ test to exclude outliers and report mean ± SEM from triplicate runs.
Advanced: What methodologies are recommended for studying its metabolic stability?
Answer:
In Vitro Microsomal Assay :
- Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH.
- Analyze degradation via LC-MS/MS at 0, 15, 30, and 60 mins.
CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .
Metabolite Identification : Employ HRMS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Basic: How to modify the compound for enhanced solubility without compromising activity?
Answer:
- Strategies :
- Introduce polar groups (e.g., -OH, -SOH) on the benzoate ester.
- Replace ethyl ester with PEGylated derivatives.
- Validation : Measure logP (HPLC) and solubility (shake-flask method) in PBS (pH 7.4) .
Advanced: How can computational tools predict its pharmacokinetic profile?
Answer:
ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions.
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability with integrins.
Output Analysis : Prioritize derivatives with predicted half-life >4 hrs and low hepatotoxicity .
Basic: What safety protocols are critical during synthesis?
Answer:
- Hazard Mitigation :
- Use fume hoods when handling chloroacetyl chloride (lachrymator).
- Avoid skin contact with hydrazine derivatives (carcinogenic).
- Quench reactions with ice-cold water to control exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
